N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h2-10,12H,11H2,1H3,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAAKADOYJZUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its significant role in various biological activities. The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. Common synthetic routes include the reaction of acetophenone derivatives with isothiocyanates or thiourea, leading to the formation of the thiazole structure followed by acetamide formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a lead compound from a related class demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, indicating that similar compounds may exhibit comparable effects due to structural similarities .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The biological activity often correlates with the presence and position of substituents on the phenyl ring, affecting lipophilicity and membrane permeability .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Interaction : These compounds may interact with specific receptors, blocking pathways essential for tumor growth and survival.
- Induction of Cell Death : The ability to induce apoptosis and autophagy contributes to their anticancer effects, as evidenced by studies showing reduced tumor growth in xenograft models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that related thiazole compounds exhibited significant cytotoxicity against melanoma cells with IC50 values in low micromolar range. |
| Study 2 | Found that certain thiazole derivatives showed potent antibacterial activity against MRSA strains, highlighting their potential as new antibiotics. |
| Study 3 | Explored structure-activity relationships (SAR), revealing that modifications on the phenyl ring significantly influenced both anticancer and antimicrobial activities. |
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Piperazine Linkers
Example : Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i)
- Structural Differences :
- Core : Shares the 2-(3-phenylureido)thiazol-4-yl group but incorporates a piperazine-ethyl ester linker instead of the acetylphenyl-acetamide.
- Functional Groups : The ester group in 10i may reduce metabolic stability compared to the acetamide in the target compound.
- Synthesis & Activity :
- Yield : 90.4% (higher than typical yields for acetylphenyl derivatives, suggesting easier synthesis).
- Biological Relevance : Piperazine linkers improve solubility but may reduce target selectivity due to increased conformational flexibility.
Pyrazole-Thiazole Hybrids
Example: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)
- Structural Differences: Substituent: Replaces the phenylureido group with a methyl-pyrazolylamino group. Electronic Effects: The pyrazole’s electron-withdrawing nature may alter binding affinity compared to the urea’s hydrogen-bonding capacity.
- Pharmacological Impact : Pyrazole-thiazole hybrids are often explored for anti-inflammatory activity, whereas phenylureido derivatives are prioritized in kinase inhibition .
Trifluoromethyl-Benzothiazole Derivatives
Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structural Differences :
- Heterocycle : Benzothiazole instead of thiazole.
- Substituents : Trifluoromethyl and methoxy groups enhance metabolic stability and lipophilicity.
- Pharmacokinetics : The trifluoromethyl group may improve blood-brain barrier penetration compared to the acetylphenyl group.
Key Comparative Data Table
Research Findings and Implications
- Selectivity in Kinase Inhibition : The target compound’s phenylureido group may mimic ATP-binding motifs in kinases, similar to CDK9 inhibitors like compound 17d (). However, the lack of a bicycloheptane group (as in 17d) could reduce selectivity for specific kinase isoforms .
- Synthetic Challenges : Acetylphenyl derivatives often require protective group strategies during synthesis, unlike dichlorophenyl analogs, which are more straightforward to functionalize .
- Biological Performance : Thiazole-urea hybrids (e.g., 10i) exhibit higher yields and moderate bioactivity, but acetylphenyl-thiazole derivatives may offer improved target engagement due to optimized steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
